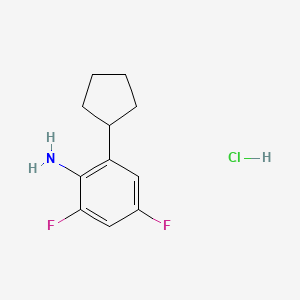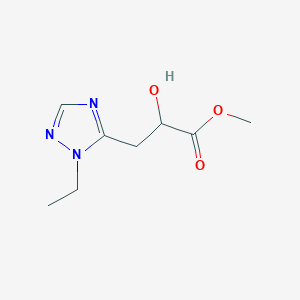
Methyl 3-(1-ethyl-1h-1,2,4-triazol-5-yl)-2-hydroxypropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(1-ethyl-1h-1,2,4-triazol-5-yl)-2-hydroxypropanoate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered ring compounds containing three nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(1-ethyl-1h-1,2,4-triazol-5-yl)-2-hydroxypropanoate typically involves the reaction of 1-ethyl-1H-1,2,4-triazole with methyl 2-bromo-3-hydroxypropanoate under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
Methyl 3-(1-ethyl-1h-1,2,4-triazol-5-yl)-2-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can react with the triazole ring under basic conditions.
Major Products Formed
Oxidation: Formation of methyl 3-(1-ethyl-1h-1,2,4-triazol-5-yl)-2-oxopropanoate.
Reduction: Formation of methyl 3-(1-ethyl-1h-1,2,4-triazol-5-yl)-2-hydroxypropanol.
Substitution: Formation of various substituted triazole derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 3-(1-ethyl-1h-1,2,4-triazol-5-yl)-2-hydroxypropanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including antifungal, antibacterial, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Methyl 3-(1-ethyl-1h-1,2,4-triazol-5-yl)-2-hydroxypropanoate involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with biological membranes, affecting their permeability and function.
類似化合物との比較
Similar Compounds
- 1-(1-Ethyl-1H-1,2,4-triazol-5-yl)ethanamine
- 1-(1-Ethyl-1H-1,2,4-triazol-5-yl)-1-propanamine
- 3-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)-1-butanamine
Uniqueness
Methyl 3-(1-ethyl-1h-1,2,4-triazol-5-yl)-2-hydroxypropanoate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the triazole ring and the hydroxypropanoate moiety allows for diverse interactions with biological targets and chemical reagents, making it a versatile compound for various applications.
特性
分子式 |
C8H13N3O3 |
|---|---|
分子量 |
199.21 g/mol |
IUPAC名 |
methyl 3-(2-ethyl-1,2,4-triazol-3-yl)-2-hydroxypropanoate |
InChI |
InChI=1S/C8H13N3O3/c1-3-11-7(9-5-10-11)4-6(12)8(13)14-2/h5-6,12H,3-4H2,1-2H3 |
InChIキー |
WWALVPHXCCUJRJ-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=NC=N1)CC(C(=O)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


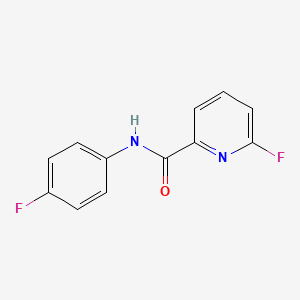

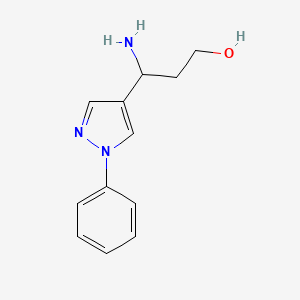


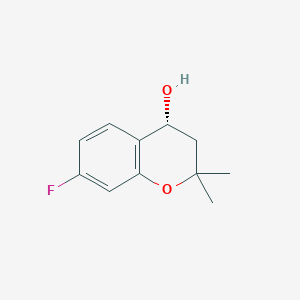
![tert-butyl N-{3-chloro-4-[(2R)-oxiran-2-yl]phenyl}carbamate](/img/structure/B13592332.png)
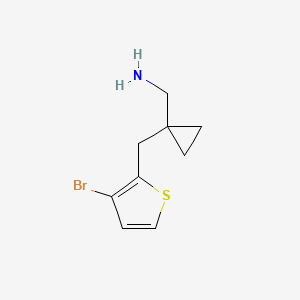
![rac-tert-butyl N-{[(1R,2S,5R)-4-oxobicyclo[3.1.0]hexan-2-yl]methyl}carbamate](/img/structure/B13592337.png)
![2-[2-Fluoro-5-(trifluoromethyl)phenyl]propanoicacid](/img/structure/B13592341.png)
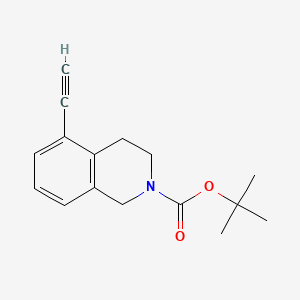
![O-[(3-Bromo-4-pyridyl)methyl]hydroxylamine](/img/structure/B13592346.png)
